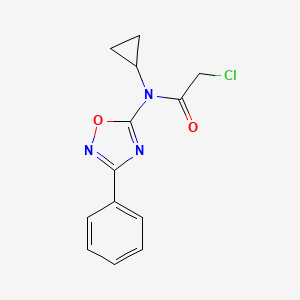![molecular formula C18H13BrN4O B11449708 4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B11449708.png)
4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a condensation reaction between a suitable diamine and a diketone under acidic conditions.
Introduction of the phenylamino group: This step involves the nucleophilic substitution of an appropriate phenylamine derivative onto the imidazo[1,2-a]pyrazine core.
Bromination: The final step is the bromination of the phenol group using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
- 4-Bromo-2-[3-(methylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
- 4-Bromo-2-[3-(ethylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
Uniqueness
4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol is unique due to the presence of the phenylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C18H13BrN4O |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-(3-anilinoimidazo[1,2-a]pyrazin-2-yl)-4-bromophenol |
InChI |
InChI=1S/C18H13BrN4O/c19-12-6-7-15(24)14(10-12)17-18(21-13-4-2-1-3-5-13)23-9-8-20-11-16(23)22-17/h1-11,21,24H |
InChI Key |
YQIHZYJICWDGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11449629.png)
![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide](/img/structure/B11449637.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11449640.png)
![6-Tert-butyl-3-[(3-methoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11449647.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11449651.png)
![5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11449653.png)
![Ethyl 5-carbamoyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11449664.png)
![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449670.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B11449677.png)
![4-ethyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11449683.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11449687.png)
![2-(furan-2-yl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449689.png)
![6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449698.png)

